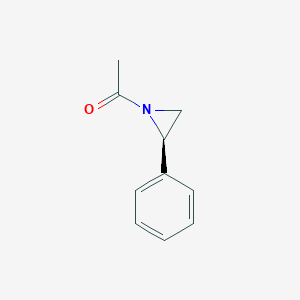
(R)-1-(2-Phenylaziridin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Phenylaziridin-1-yl)ethanone is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Phenylaziridin-1-yl)ethanone typically involves the reaction of a chiral amine with an appropriate electrophile. One common method is the reaction of ®-phenylglycinol with an aziridination reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of ®-1-(2-Phenylaziridin-1-yl)ethanone may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Phenylaziridin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Phenylaziridin-1-yl)ethanone involves its interaction with specific molecular targets. The aziridine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The simplest aziridine, lacking the phenyl group and chiral center.
N-Phenylaziridine: Similar structure but without the chiral center.
Chiral Aziridines: Other chiral aziridines with different substituents.
Uniqueness
®-1-(2-Phenylaziridin-1-yl)ethanone is unique due to its chiral center and phenyl group, which confer specific reactivity and potential for enantioselective applications. Its unique structure makes it valuable for research and industrial applications where chirality and specific reactivity are crucial.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-[(2R)-2-phenylaziridin-1-yl]ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-,11?/m0/s1 |
Clave InChI |
ONPVPCQRIWCZER-VUWPPUDQSA-N |
SMILES isomérico |
CC(=O)N1C[C@H]1C2=CC=CC=C2 |
SMILES canónico |
CC(=O)N1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



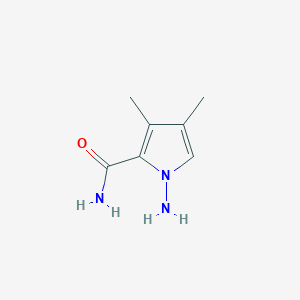
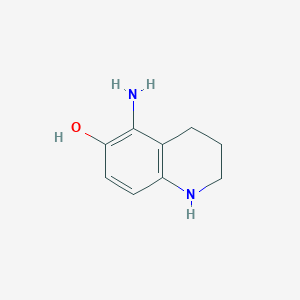
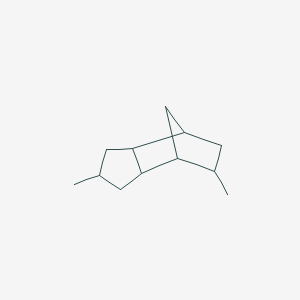
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
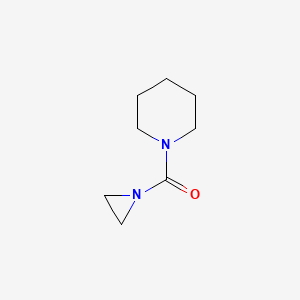

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
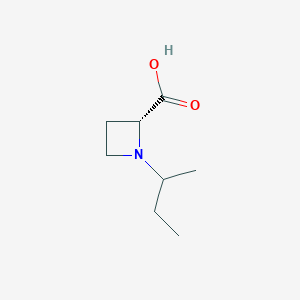
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
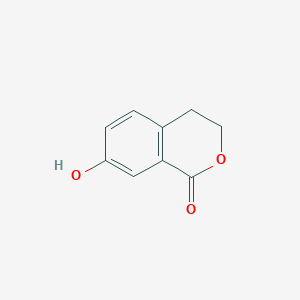
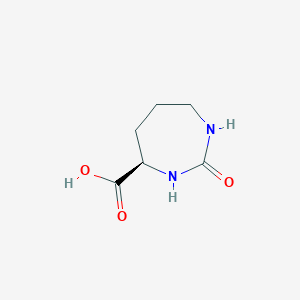
![Cyclopenta[b]indole](/img/structure/B15071945.png)

